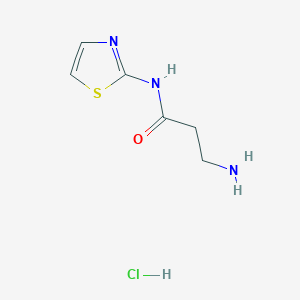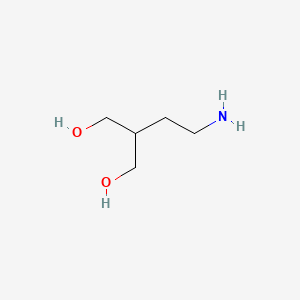
1,3-Propanediol, 2-(2-aminoethyl)-
Übersicht
Beschreibung
“1,3-Propanediol, 2-(2-aminoethyl)-”, also known as 2-Amino-2-ethyl-1,3-propanediol or AEPD, is a chemical compound with the molecular formula C5H13NO2 . It has a molecular weight of 119.16 g/mol . The compound is commonly used in the production of polyesters, coatings, and resins, as well as in the synthesis of pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of 1,3-Propanediol can be achieved through various methods. One approach involves the construction of a synthetic metabolic pathway enabling direct biosynthesis of 1,3-propanediol (PDO) from glucose via the Krebs cycle intermediate malate . Another method involves the reaction of ethylenediamine and glycidol, followed by hydrogenation of the resulting intermediate .
Molecular Structure Analysis
The molecular structure of 1,3-Propanediol, 2-(2-aminoethyl)- is represented by the InChI string: InChI=1S/C5H13NO2/c1-2-5(6,3-7)4-8/h7-8H,2-4,6H2,1H3 . The 3D structure of the compound can be viewed using specific software .
Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, it has been used in the construction of a synthetic metabolic pathway for the production of 1,3-propanediol from glucose . It has also been involved in the reaction with carbon dioxide in aqueous blend with piperazine .
Physical And Chemical Properties Analysis
1,3-Propanediol, 2-(2-aminoethyl)- is hygroscopic and soluble in water, alcohol, and ether . It has a molecular weight of 119.16 g/mol . The compound contains both a primary amine and a primary alcohol, which makes it a versatile molecule that can be easily modified for various applications .
Wissenschaftliche Forschungsanwendungen
Genetically Engineered Strains for 1,3-Propanediol Production
Genetic Engineering in Microbial Production 1,3-Propanediol (1,3-PD), a chemical with extensive applications in various industries, can be biosynthetically produced using certain bacteria. However, natural microorganisms often face issues like low productivity. Recent advancements involve genetically modifying these microorganisms to enhance 1,3-PD production, thereby improving yield and overcoming natural production barriers (Yang et al., 2018).
Biotechnological Production Techniques
Innovations in Microbial Production 1,3-Propanediol serves as a monomer in creating various products and is a key raw material in numerous industries. Various bioprocess cultivation techniques, using both natural and genetically engineered microbes, have been developed for its microbial production. These innovative approaches aim at improving the efficiency and economic viability of producing 1,3-PD from renewable resources (Kaur et al., 2012).
Downstream Processing of 1,3-Propanediol
Recovery and Purification Challenges The cost-effective and efficient separation of 1,3-Propanediol from the fermentation broth remains a challenge, accounting for more than 50% of the total production costs. The review delves into various separation methods and discusses the need for improved technologies that are more efficient and less energy-consuming (Xiu & Zeng, 2008).
Microbial and Metabolic Engineering for 1,3-Propanediol
Strategies for Enhanced Microbial Production The review discusses different strategies for microbial production of 1,3-PD, including genetic and metabolic engineering approaches to improve yields. It also highlights the potential of using crude glycerol for 1,3-PD production, particularly in the context of biodiesel industries, and emphasizes the significance of downstream processing and purification strategies (Saxena et al., 2009).
Thermal Properties and Applications
Thermal Conductivities Measurement The thermal conductivities of 2-amino-2-methyl-1,3-propanediol (AMP), 2-amino-2-hydroxymethyl-1,3-propanediol (TRIS), and their mixture were measured to assess their suitability as candidates for thermal energy storage. The study provides detailed data on thermal conductivities across various temperatures, offering valuable insights into their potential applications in energy storage solutions (Zhang & Xu, 2001).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-aminoethyl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c6-2-1-5(3-7)4-8/h5,7-8H,1-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYBYCXLGOZQPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629771 | |
| Record name | 2-(2-Aminoethyl)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethyl)propane-1,3-diol | |
CAS RN |
105595-59-3 | |
| Record name | 2-(2-Aminoethyl)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-aminoethyl)propane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



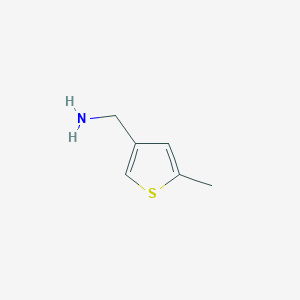
![3-Oxaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B3045284.png)
![4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-amine](/img/structure/B3045286.png)
![3',6'-Dichloro-4,5,6,7-tetrafluoro-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one](/img/structure/B3045289.png)






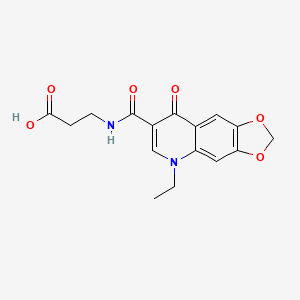
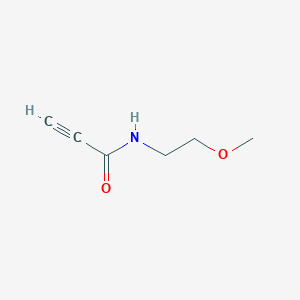
![L-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(2-propen-1-yloxy)carbonyl]-](/img/structure/B3045304.png)
